molecular formula C14H18N2O5 B4267388 4-{2-[2-(4-Methylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid

4-{2-[2-(4-Methylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid

Cat. No.: B4267388
M. Wt: 294.30 g/mol
InChI Key: SKLILZDRGKPFKA-UHFFFAOYSA-N
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Description

4-{2-[2-(4-Methylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid is an organic compound with a complex structure that includes a hydrazino group, a phenoxy group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[2-(4-Methylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid typically involves a multi-step process. One common method includes the reaction of 4-methylphenol with propanoyl chloride to form 4-methylphenoxypropanoyl chloride. This intermediate is then reacted with hydrazine to form the hydrazino derivative. Finally, the hydrazino compound is reacted with succinic anhydride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-{2-[2-(4-Methylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted hydrazino derivatives.

Scientific Research Applications

4-{2-[2-(4-Methylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[2-(4-Methylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The phenoxy group may also interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[2-(4-Methylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazino and phenoxy groups allows for diverse interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[2-[2-(4-methylphenoxy)propanoyl]hydrazinyl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-9-3-5-11(6-4-9)21-10(2)14(20)16-15-12(17)7-8-13(18)19/h3-6,10H,7-8H2,1-2H3,(H,15,17)(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLILZDRGKPFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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